N,N'-bis[bis(aziridin-1-yl)phosphinothioyl]octane-1,8-diamine
Description
N,N'-bis[bis(aziridin-1-yl)phosphinothioyl]octane-1,8-diamine is a bifunctional organophosphorus compound featuring a central octane-1,8-diamine backbone linked to bis(aziridin-1-yl)phosphinothioyl groups. The phosphinothioyl (P=S) groups contribute to its electronic and steric properties, distinguishing it from other aziridine-containing derivatives.
Properties
CAS No. |
31695-52-0 |
|---|---|
Molecular Formula |
C16H34N6P2S2 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
N,N'-bis[bis(aziridin-1-yl)phosphinothioyl]octane-1,8-diamine |
InChI |
InChI=1S/C16H34N6P2S2/c25-23(19-9-10-19,20-11-12-20)17-7-5-3-1-2-4-6-8-18-24(26,21-13-14-21)22-15-16-22/h1-16H2,(H,17,25)(H,18,26) |
InChI Key |
UIDXRHXYURZNGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1P(=S)(NCCCCCCCCNP(=S)(N2CC2)N3CC3)N4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[bis(aziridin-1-yl)phosphinothioyl]octane-1,8-diamine typically involves the reaction of aziridine with phosphinothioyl chloride, followed by the introduction of an octane-1,8-diamine backbone. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[bis(aziridin-1-yl)phosphinothioyl]octane-1,8-diamine undergoes various chemical reactions, including:
Oxidation: The aziridine groups can be oxidized to form corresponding oxaziridines.
Reduction: The phosphinothioyl groups can be reduced to phosphine derivatives.
Substitution: The aziridine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine groups under mild conditions.
Major Products Formed
Oxidation: Formation of oxaziridines.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted aziridines with various functional groups.
Scientific Research Applications
N,N’-bis[bis(aziridin-1-yl)phosphinothioyl]octane-1,8-diamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a cross-linking agent in protein and DNA studies.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N’-bis[bis(aziridin-1-yl)phosphinothioyl]octane-1,8-diamine involves the interaction of its aziridine groups with nucleophiles, leading to the formation of covalent bonds. This reactivity is harnessed in cross-linking applications, where the compound can form stable linkages between biomolecules or polymer chains. The phosphinothioyl groups also contribute to the compound’s reactivity and stability.
Comparison with Similar Compounds
(a) Benzoquinone-Based Aziridinyl Derivatives ()
Compounds such as 2,2’-[Octane-1,8-diylbis(thio)]bis[3,5,6-tris(aziridin-1-yl)benzo-1,4-quinone (1d) share the octane-1,8-diyl spacer and aziridine substituents but differ in their aromatic core. Key comparisons include:
- Synthetic Yield : Compound 1d is synthesized in 22% yield via flash chromatography, lower than shorter-chain analogs (e.g., 31% for butane-derived 1b), likely due to steric challenges with the octane spacer .
- Melting Point : 1d melts at 119–121°C, lower than 1b (199–200°C), indicating that longer alkyl chains reduce crystallinity .
- Elemental Composition : 1d has 60.44% C, 6.51% H, and 13.0% N, reflecting lower nitrogen content per molecule compared to the target compound, which has two additional aziridine groups per side chain .
(b) Aziridineacetyl-Octamethylenediamine ()
N,N'-Bis(aziridineacetyl)-1,8-octamethylenediamine (CAS 1553-36-2) features aziridine rings connected via acetyl linkages. Differences include:
- Physical Properties : Estimated density (1.0074 g/cm³) and refractive index (1.65) suggest moderate polarity, whereas the target compound’s P=S groups may enhance polarizability .
Octane-1,8-diamine Derivatives with Alternative Substituents
(a) Methoctramine ()
N,N′-bis(6-aminohexyl)octane-1,8-diamine is a muscarinic receptor antagonist. Key distinctions:
- Substituent Type: Aminohexyl groups impart water solubility and biological activity, contrasting with the hydrophobic, reactive aziridine-phosphinothioyl groups in the target compound .
- Application : Methoctramine’s role as an ExoU inhibitor highlights the impact of substituent choice on biological targeting, whereas the target compound’s aziridines may favor covalent bonding in materials science .
(b) Schiff Base Ligands ()
N,N'-bis(3-ethoxy-2-hydroxybenzylidene)-octane-1,8-diamine is a tetradentate Schiff base ligand. Comparisons include:
- Coordination Chemistry: The Schiff base binds metals via N and O donors, whereas the target compound’s P=S and aziridine groups could enable unique coordination modes or catalytic activity .
- Crystallinity: The Schiff base crystallizes in the triclinic system (space group P1), with a unit cell volume of 593.8 ų, suggesting structural flexibility that may differ from the target compound’s rigid phosphinothioyl linkages .
(c) Dental Monomers ()
N,N’-(octane-1,8-diyl)bis(2-methylacrylamide) is a hydrolytically stable monomer for dental adhesives. Contrasts include:
- Reactivity : The acrylamide groups undergo radical polymerization, whereas the target compound’s aziridines may participate in thermal or photoinitiated crosslinking .
- Yield : Synthesized in >30% yield, comparable to aziridinyl analogs in , but with distinct purification requirements .
Comparative Data Table
Key Research Findings
- Synthetic Challenges : Longer alkyl spacers (e.g., octane) reduce yields in aziridinyl compounds due to steric effects .
- Thermal Properties : Melting points decrease with increasing chain length, suggesting the target compound may exhibit moderate thermal stability .
- Functional Group Impact: Phosphinothioyl and aziridine groups may enhance reactivity toward electrophiles or metals compared to Schiff bases or acrylamides .
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